The synthesis of 4-ethylphenyl sulfate involves the enzymatic transformation of 4-ethylphenol through sulfation. This process typically occurs in the liver, where the enzyme sulfotransferase catalyzes the transfer of a sulfate group to the hydroxyl group of 4-ethylphenol. Key factors influencing this synthesis include:
Experimental studies have demonstrated that manipulating gut microbiota composition or administering polyphenols like quercetin may influence the levels of 4-ethylphenyl sulfate in biological samples .
The molecular structure of 4-ethylphenyl sulfate can be represented as follows:
The presence of the ethyl group enhances lipophilicity, while the sulfate group significantly increases water solubility, which is essential for renal excretion.
4-Ethylphenyl sulfate participates in various biochemical reactions:
These reactions are critical for understanding how this metabolite interacts with biological systems and its potential effects on health.
The mechanism of action for 4-ethylphenyl sulfate involves its interaction with cellular receptors and pathways:
Studies have linked elevated levels of this metabolite with conditions such as autism spectrum disorder, suggesting that it may play a role in neurodevelopmental processes .
These properties are essential for understanding how this compound behaves in biological systems and its potential pharmacokinetics.
Research on 4-ethylphenyl sulfate has identified several potential applications:
4-Ethylphenyl sulfate (4EPS) emerged as a significant metabolite through advances in metabolomic technologies that enabled the detection of sulfated compounds. Early studies characterizing the "sulfated metabolome" revealed that gut microbiota collaborate with host enzymes to transform dietary precursors into bioactive sulfated molecules. The development of sensitive liquid chromatography-mass spectrometry (LC-MS) methodologies—particularly negative ion mode and quadrupole time-of-flight (QTOF) platforms—was pivotal for identifying 4EPS, overcoming the limitations of gas chromatography-mass spectrometry (GC-MS) which required derivatization of polar sulfate groups [1] [6].
4EPS is generated through a two-step host-microbiome collaborative process:
This bidirectional metabolism established 4EPS as a model compound for studying microbiome-host co-metabolism. A landmark study using enzymatic mass spectrometry detected 206 sulfated metabolites in human samples—triple the number previously cataloged—highlighting the richness of this understudied metabolome class [6].
4EPS exemplifies gut-brain axis communication through its ability to traverse biological barriers and modulate neurological functions. Key mechanistic insights include:
Structurally, 4EPS belongs to a class of aryl-sulfated microbial metabolites that includes p-cresol sulfate (neurotoxin) and indoxyl sulfate (uremic toxin). These compounds share pathways of biosynthesis, transport, and toxicity, positioning 4EPS within a broader framework of gut-derived neuroactive molecules [5] [6].
Clinical studies consistently report elevated 4EPS levels in neurodevelopmental and metabolic disorders:
Table 1: 4EPS Levels in Clinical Cohorts
Population | 4EPS Concentration (Plasma) | Fold Change vs. Controls | Clinical Correlation |
---|---|---|---|
ASD children | 29 μg/L | 6.89-fold ↑ | Anxiety, irritability |
CKD patients | Not quantified | Significant ↑ | Uremic symptom severity |
Neurotypical controls | 4.2 μg/L | Reference | N/A |
ASD Linkages: A study of 231 children with ASD revealed plasma 4EPS levels 6.89-fold higher than neurotypical controls (p<0.001). Crucially, 4EPS concentrations correlated with anxiety severity (r=0.73) and sensory avoidance behaviors [3] [8].
Microbiome Dysbiosis: ASD cohorts show enrichment of Clostridium species capable of 4EP synthesis. However, fecal 4EP levels remain unchanged, suggesting host sulfonation or barrier permeability—not microbial production alone—drives 4EPS elevation [4] [5].
Table 2: Microbial Species Implicated in 4EP/4EPS Biosynthesis
Bacterial Species | Key Enzymes | Host Association |
---|---|---|
Clostridium aerotolerans | Vinylphenol reductase (VPR) | Enriched in ASD microbiome |
Bacteroides ovatus | Hydroxycinnamate reductase (HCR) | Variable in ASD |
Lactobacillus plantarum | Tyrosine ammonia-lyase (TAL) | Not ASD-specific |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7